molecular formula C10H25NSSi B14494012 2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine CAS No. 65575-46-4

2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine

Cat. No.: B14494012
CAS No.: 65575-46-4
M. Wt: 219.46 g/mol
InChI Key: RCLXGRJQJZQUMK-UHFFFAOYSA-N
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Description

2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine is an organosilicon compound characterized by the presence of a triethylsilyl group attached to an ethyl sulfanyl chain, which is further connected to an ethan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine typically involves the reaction of triethylsilyl chloride with an appropriate thiol compound, followed by the introduction of an amine group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reaction of Triethylsilyl Chloride with Thiol:

    Introduction of Amine Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Secondary or tertiary amines

    Substitution: Compounds with substituted silyl groups

Scientific Research Applications

2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for sensitive functional groups.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine involves its interaction with molecular targets through its functional groups. The triethylsilyl group can act as a protecting group, while the sulfanyl and amine groups can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and facilitate specific chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-(Trimethylsilyl)ethanol: Similar in structure but with a hydroxyl group instead of an amine.

    2-(Triethylsilyl)ethanol: Similar in structure but with a hydroxyl group instead of a sulfanyl group.

    2-(Tritylthio)ethanamine: Similar in structure but with a trityl group instead of a triethylsilyl group.

Uniqueness

2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine is unique due to the combination of its triethylsilyl, sulfanyl, and amine groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

65575-46-4

Molecular Formula

C10H25NSSi

Molecular Weight

219.46 g/mol

IUPAC Name

2-(2-triethylsilylethylsulfanyl)ethanamine

InChI

InChI=1S/C10H25NSSi/c1-4-13(5-2,6-3)10-9-12-8-7-11/h4-11H2,1-3H3

InChI Key

RCLXGRJQJZQUMK-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CCSCCN

Origin of Product

United States

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